molecular formula C16H17NO3S B11924877 1-Tosyl-1,2,3,4-tetrahydroquinolin-8-ol

1-Tosyl-1,2,3,4-tetrahydroquinolin-8-ol

Cat. No.: B11924877
M. Wt: 303.4 g/mol
InChI Key: IJELWSLHTLSEJM-UHFFFAOYSA-N
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Description

1-Tosyl-1,2,3,4-tetrahydroquinolin-8-ol is a chemical compound with the molecular formula C16H17NO3S. It is a derivative of tetrahydroquinoline, which is a heterocyclic compound containing a quinoline ring system that has been partially hydrogenated. The tosyl group (p-toluenesulfonyl) attached to the nitrogen atom enhances the compound’s stability and reactivity, making it useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Tosyl-1,2,3,4-tetrahydroquinolin-8-ol can be synthesized through several synthetic routes. One common method involves the tosylation of 1,2,3,4-tetrahydroquinolin-8-ol. The reaction typically uses p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tosyl chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Tosyl-1,2,3,4-tetrahydroquinolin-8-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the tosyl group, yielding the parent tetrahydroquinoline.

    Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the tosyl group.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of the parent tetrahydroquinoline.

    Substitution: Formation of various substituted tetrahydroquinoline derivatives.

Scientific Research Applications

1-Tosyl-1,2,3,4-tetrahydroquinolin-8-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 1-Tosyl-1,2,3,4-tetrahydroquinolin-8-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The tosyl group can enhance the compound’s binding affinity and specificity, leading to its biological effects. The exact pathways involved can vary based on the specific context and target.

Comparison with Similar Compounds

1-Tosyl-1,2,3,4-tetrahydroquinolin-8-ol can be compared with other similar compounds, such as:

    1-Tosyl-1,2,3,4-tetrahydroisoquinoline: Similar structure but with an isoquinoline ring system.

    1-Benzoyl-1,2,3,4-tetrahydroquinoline: Contains a benzoyl group instead of a tosyl group.

    1-Methyl-1,2,3,4-tetrahydroquinoline: Contains a methyl group instead of a tosyl group.

The uniqueness of this compound lies in its specific functional groups and their influence on the compound’s reactivity and applications.

Properties

Molecular Formula

C16H17NO3S

Molecular Weight

303.4 g/mol

IUPAC Name

1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-8-ol

InChI

InChI=1S/C16H17NO3S/c1-12-7-9-14(10-8-12)21(19,20)17-11-3-5-13-4-2-6-15(18)16(13)17/h2,4,6-10,18H,3,5,11H2,1H3

InChI Key

IJELWSLHTLSEJM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C(=CC=C3)O

Origin of Product

United States

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